![molecular formula C16H11ClN4O2 B2750782 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid CAS No. 866133-49-5](/img/structure/B2750782.png)
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid
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Overview
Description
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine core.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.
Addition of the cyano group: The cyano group is typically added via a nucleophilic substitution reaction, using a cyanide source such as sodium cyanide or potassium cyanide.
Formation of the propanoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles, depending on the desired substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulating signaling pathways: The compound may influence key signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid can be compared with other similar compounds, such as:
Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
These compounds share some structural similarities but differ in their specific functional groups and applications. The unique combination of the triazolopyridine ring, chlorophenyl group, and cyano group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-11-3-1-10(2-4-11)12-7-8-21-16(13(12)9-18)19-14(20-21)5-6-15(22)23/h1-4,7-8H,5-6H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUXBAOVNJWUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=NC(=NN3C=C2)CCC(=O)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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